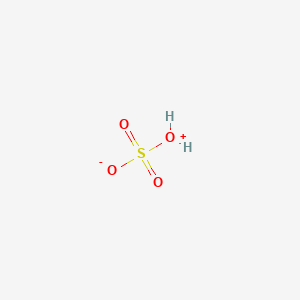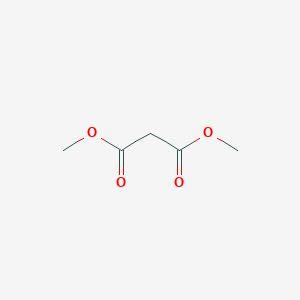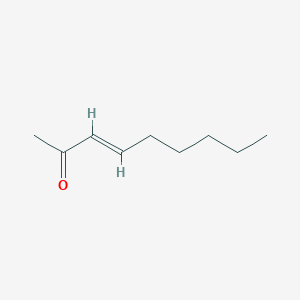
(2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid
Description
Scientific Research Applications
Biomarkers for Tobacco Exposure and Cancer Research
Measurement of human urinary carcinogen metabolites provides crucial information about tobacco use and its link to cancer. This research area includes methods for quantifying carcinogens and their metabolites related to tobacco exposure, highlighting the utility of such assays in understanding carcinogen dose, exposure differentiation, and metabolism in humans. Biomarkers like NNAL, derived from tobacco-specific carcinogens, offer high sensitivity and specificity for studies on environmental tobacco smoke (ETS) exposure. These biomarkers are pivotal in future studies on tobacco products, harm reduction strategies, and the role of metabolic polymorphisms in cancer risk (Hecht, 2002).
Environmental Fate of Herbicides
Sorption experiments on 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals reveal that soil organic matter and iron oxides are significant sorbents for these compounds. This research is crucial for understanding the environmental behavior of herbicides and can inform strategies for mitigating their impact on ecosystems. Although the specific compound is not addressed, the methodologies and findings regarding sorption behavior could be relevant for related compounds with similar functional groups (Werner, Garratt, & Pigott, 2012).
Biodegradation of Fuel Additives
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater are explored, identifying microorganisms capable of degrading ETBE aerobically. This research is vital for environmental remediation and understanding how certain chemical structures interact with microbial communities. Insights from the degradation pathways of ETBE could potentially be applied to similar compounds, providing a basis for developing bioremediation strategies for a range of pollutants (Thornton et al., 2020).
Catalytic Oxidation of Cyclohexene
Research on the controllable and selective catalytic oxidation of cyclohexene highlights the synthetic value of obtaining specific oxidation products. This area is of industrial and academic interest due to the broad application of the oxidation products in the chemical industry. The methodologies and advances in selective oxidation could offer insights into the functionalization of similar compounds, enhancing their utility in various chemical synthesis applications (Cao et al., 2018).
properties
IUPAC Name |
(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKXRIKYHEFTJ-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196707 | |
| Record name | Enalapril maleate impurity G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid | |
CAS RN |
460720-14-3 | |
| Record name | Enalapril maleate impurity G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460720143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enalapril maleate impurity G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-(((1S)-3-CYCLOHEXYL-1-(ETHOXYCARBONYL)PROPYL)AMINO)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99A48Y78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)












